N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
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Overview
Description
N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound featuring a pyrazole ring, piperidine rings, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine rings, and finally, the coupling of these intermediates with the benzyl group. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group or the pyrazole ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or mechanical properties
Mechanism of Action
The mechanism by which N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels, depending on the compound’s specific functional groups and overall structure. The pyrazole ring, for instance, is known to interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide: shares similarities with other pyrazole-containing compounds, such as:
Uniqueness
What sets this compound apart is its combination of the pyrazole ring with two piperidine rings and a benzyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-14-21(26-25-17)23(30)27-12-9-20(10-13-27)28-11-5-8-19(16-28)22(29)24-15-18-6-3-2-4-7-18/h2-4,6-7,14,19-20H,5,8-13,15-16H2,1H3,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUURQNBCQRYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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